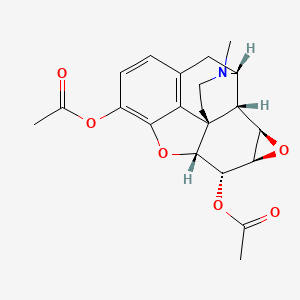

Diacetylmorphine 7,8-oxide

Beschreibung

Diacetylmorphine 7,8-oxide (CAS: 77632-95-2), also termed Heroin 7,8-oxide, is a derivative of diacetylmorphine (heroin) characterized by the introduction of an epoxide group at the 7,8 positions of the morphinan backbone. Its molecular formula is C21H23NO6, differing from heroin (C21H23NO5) by the addition of an oxygen atom, which forms the 7,8-epoxide structure alongside the existing 4,5-epoxy group . The compound retains the diacetyl ester groups at the 3- and 6-positions, a hallmark of heroin’s chemical structure .

Eigenschaften

CAS-Nummer |

77632-95-2 |

|---|---|

Molekularformel |

C21H23NO6 |

Molekulargewicht |

385.4 g/mol |

IUPAC-Name |

[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate |

InChI |

InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1 |

InChI-Schlüssel |

HTVVLJOUXOBFGI-LKXZYXPZSA-N |

Isomerische SMILES |

CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C |

Kanonische SMILES |

CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of diacetylmorphine 7,8-oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce different derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, diacetylmorphine.

Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of diacetylmorphine 7,8-oxide. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of opioids and their derivatives.

Biology: The compound is used in research to understand the biological mechanisms of opioid action and addiction.

Medicine: Diacetylmorphine 7,8-oxide is studied for its potential use in pain management and as a treatment for opioid dependence.

Wirkmechanismus

Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of diacetylmorphine 7,8-oxide to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Diacetylmorphine 7,8-Oxide

The following table summarizes key structural and pharmacological distinctions between Diacetylmorphine 7,8-oxide and related morphinan-based opioids:

Mechanistic and Metabolic Differences

- Metabolic Pathways: Heroin undergoes rapid deacetylation to 6-monoacetylmorphine and morphine, whereas the 7,8-epoxide in Diacetylmorphine 7,8-oxide may impede enzymatic hydrolysis or redirect metabolism toward epoxide hydrolase-mediated pathways .

- Cardiotoxicity: Heroin is linked to myocardial rhythm abnormalities via CaMKII activation and TPM1/MYOM2 dysregulation . Whether the 7,8-oxide derivative shares this mechanism remains unstudied but plausible given structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.